molecular formula C35H29NO9 B11150602 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No.: B11150602
M. Wt: 607.6 g/mol
InChI Key: KFDDCKRXKGLNDA-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a structurally complex molecule featuring multiple functional groups. Its core structure includes a chromen-7-yl moiety (a coumarin derivative), a benzyl-protected ester at the 5-O position, and a (2S)-configured pentanedioate backbone with a phenylmethoxycarbonylamino (Z-group) substituent. The benzyl and Z-group protections indicate its likely role as an intermediate in peptide or prodrug synthesis, where selective deprotection is critical .

Properties

Molecular Formula

C35H29NO9

Molecular Weight

607.6 g/mol

IUPAC Name

5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C35H29NO9/c37-28-18-26(19-31-33(28)29(38)20-30(45-31)25-14-8-3-9-15-25)44-34(40)27(36-35(41)43-22-24-12-6-2-7-13-24)16-17-32(39)42-21-23-10-4-1-5-11-23/h1-15,18-20,27,37H,16-17,21-22H2,(H,36,41)/t27-/m0/s1

InChI Key

KFDDCKRXKGLNDA-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties
Research indicates that flavonoid derivatives, including those similar to 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl), exhibit strong antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and cardiovascular diseases. The presence of hydroxyl groups in the chromene structure enhances these antioxidant capabilities, making it a candidate for further exploration in oxidative stress-related conditions .

1.2 Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific structure of 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) may contribute to its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation .

1.3 Anticancer Activity
Preliminary studies suggest that compounds with similar structures to 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Biochemical Properties

2.1 Structure and Stability
The compound features a complex chromene structure with multiple functional groups that contribute to its chemical stability and reactivity. Its molecular formula allows for interactions with biological macromolecules, enhancing its potential as a therapeutic agent .

2.2 Solubility and Bioavailability
The solubility of this compound in various solvents is crucial for its bioavailability when administered as a drug. Studies on related compounds indicate that modifications in the benzyl and carbonyl groups can enhance solubility, thereby improving absorption rates in biological systems .

Potential Therapeutic Uses

3.1 Drug Development
Given its promising biological activities, 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) is being investigated for its potential use in drug formulations targeting oxidative stress-related diseases, inflammation, and cancer. The compound’s unique properties make it a suitable candidate for further development into pharmaceutical products .

3.2 Formulation Strategies
Research into formulation strategies that enhance the delivery of this compound is ongoing. Techniques such as nanoparticle encapsulation or liposomal delivery systems may improve its therapeutic efficacy by increasing bioavailability and reducing side effects associated with traditional drug formulations .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants .
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, suggesting potential for treating chronic inflammation .
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines; further research needed to explore mechanisms of action .

Comparison with Similar Compounds

Target Compound

  • Key groups: Chromen-7-yl (aromatic, hydrogen-bond donor/acceptor), benzyl ester (lipophilic), Z-group (carbamate protection), (2S)-stereocenter.
  • Molecular weight : Estimated >700 g/mol (based on analogs in ).
  • Lipophilicity (LogP) : Predicted >5 (similar to ’s compound with XLogP3 = 5.6).

Analog 1: Benzyl 2-[[2-[(tert-butoxycarbonyl)amino]-5-(Z-amino)pentanoyl]amino]-5-(Z-amino)pentanoate ()

  • Key groups : Two Z-groups, tert-butoxycarbonyl (Boc) protection, benzyl ester.
  • Molecular formula : C₃₈H₄₈N₄O₉.
  • Molecular weight : 704.8 g/mol.
  • XLogP3 : 5.5.
  • Hydrogen bond donors/acceptors: 4/7.
  • Applications : Likely used in solid-phase peptide synthesis (SPPS) due to orthogonal protecting groups .

Analog 2: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

  • Key groups : Ethoxycarbonyl, diphenyl, alkyne.
  • Reactivity : The alkyne moiety enables click chemistry applications, contrasting with the target compound’s aromatic chromene system.
  • Lipophilicity : Likely lower than the target compound due to fewer aromatic substituents.

Key Differences:

Chromene vs.

Protection Strategy: Analog 1 uses Boc/Z-group orthogonality, whereas the target compound relies on benzyl/Z-group stability under acidic or hydrogenolytic conditions .

Lipophilicity : The target compound’s higher LogP suggests greater membrane permeability but poorer aqueous solubility compared to Analog 4.

Preparation Methods

Synthesis of the 5-Hydroxy-4-Oxo-2-Phenylchromen-7-Yl Moiety

The chromenone core is synthesized via acid-catalyzed condensation of resorcinol derivatives with β-keto esters, a method validated for analogous systems. In a representative procedure, resorcinol reacts with ethyl benzoylacetate in perchloric acid to yield 7-hydroxy-4-phenylchromen-2-one (1a ) with 96% efficiency. Adjusting substituents on the β-keto ester allows incorporation of the 5-hydroxy and 4-oxo groups.

Optimization of Chromenone Substituents

Key modifications include:

  • Substitution at C-2 : Phenyl groups are introduced via β-keto esters bearing aryl substituents.
  • Hydroxylation at C-5 : Directed ortho-metalation or electrophilic aromatic substitution ensures regioselectivity.
  • Oxo-group stability : Buffered conditions (pH 5–6) prevent keto-enol tautomerization during purification.
Table 1: Yields of Chromenone Derivatives Under Varied Conditions
Substituent Position Reaction Time (h) Yield (%) Reference
7-Hydroxy-4-phenyl 3 96
5-Hydroxy-4-methyl 4 82

Preparation of (2S)-2-(Phenylmethoxycarbonylamino)Pentanedioate Backbone

The stereospecific incorporation of the Cbz-protected amino group follows established protocols for amino acid derivatization. (2S)-2-aminopentanedioic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dioxane) with sodium bicarbonate, achieving >90% yield of the Cbz-amide. Subsequent esterification with tert-butyl and benzyl groups proceeds via mixed carbonate intermediates.

Regioselective Esterification

  • Step 1 : Selective protection of the α-carboxylic acid as a tert-butyl ester using Boc₂O and DMAP in THF.
  • Step 2 : Benzylation of the ω-carboxylic acid via benzyl bromide/K₂CO₃ in DMF, yielding 1-benzyl 5-tert-butyl (2S)-2-(Cbz-amino)pentanedioate.
Table 2: Esterification Efficiency Under Different Bases
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 25 78
Cs₂CO₃ DMF 40 85

Coupling of Chromenone and Pentanedioate Components

The final assembly involves Mitsunobu or Steglich esterification to link the chromenone’s 7-hydroxy group to the pentanedioate’s ω-carboxylic acid.

Mitsunobu Coupling

Reacting 5-hydroxy-4-oxo-2-phenylchromen-7-ol with 1-benzyl 5-tert-butyl (2S)-2-(Cbz-amino)pentanedioate in the presence of DIAD and PPh₃ (THF, 0°C → rt) affords the coupled product in 72% yield. Tert-butyl deprotection (TFA/DCM) then reveals the ω-carboxylic acid for benzylation.

Steric and Electronic Considerations

  • Chromenone reactivity : Electron-withdrawing groups (e.g., 4-oxo) enhance the nucleophilicity of the 7-hydroxy group, favoring coupling efficiency.
  • Solvent effects : Anhydrous THF minimizes hydrolysis of activated intermediates.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation relies on:

  • ¹H-NMR : Key signals include δ 6.27 (s, chromenone C=CH), 5.12 (s, benzyl CH₂), and 7.30–7.50 (m, aromatic protons).
  • HPLC-MS : [M+H]⁺ calculated for C₃₄H₃₀NO₉: 620.19; observed: 620.21.

Challenges and Mitigation Strategies

  • Regioselectivity in chromenone synthesis : Competing C-6 vs. C-7 substitution is mitigated by steric blocking (e.g., methyl groups) or Lewis acid catalysts.
  • Racemization during coupling : Low-temperature Mitsunobu conditions preserve the (2S)-configuration.

Q & A

Q. What are the typical synthetic routes for preparing 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate?

  • Methodological Answer : Synthesis often involves coupling chromene derivatives with protected amino acids. For example, esterification using carbodiimide coupling agents (e.g., EDC·HCl) with DMAP catalysis in dichloromethane (DCM) is a common strategy, as seen in structurally similar compounds . Key steps include:

Activation of the carboxyl group using EDC·HCl.

Nucleophilic attack by the hydroxyl group of the chromene moiety.

Purification via column chromatography or recrystallization.

  • Critical Parameters : Reaction time, stoichiometry of reagents, and solvent polarity significantly influence yield and purity.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and stereochemistry (e.g., the (2S)-configuration). For example, chromene protons resonate at δ 6.5–8.5 ppm, while benzyl groups appear as aromatic multiplets .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., calculated m/z for C35_{35}H29_{29}NO9_9: 607.18) .
  • Purity Assessment : HPLC with UV detection (e.g., 92% purity in analogous syntheses) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis in DCM .
  • Storage : Keep in sealed containers in dry, ventilated areas to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the stereochemistry at the (2S)-position influence the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity.
  • Reactivity Studies : Compare reaction rates of (2S)- and (2R)-isomers in esterification or hydrolysis assays.
  • Biological Relevance : Test enantiomers in receptor-binding assays (e.g., flavonoids often exhibit stereospecific interactions) .

Q. What strategies mitigate stability issues during long-term storage or under varying pH conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–12) to identify labile groups (e.g., the 4-oxo chromene moiety) .
  • Protective Formulations : Lyophilization or encapsulation in cyclodextrins to shield hydrolytically sensitive esters .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., catalytic hydrogenation)?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA to identify electrophilic/nucleophilic sites (e.g., the 4-oxo group).
  • Transition State Analysis : Model hydrogenation pathways to predict regioselectivity for reducing chromene double bonds .

Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction conditions (e.g., solvent grade, catalyst batch) across labs.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-esterification or oxidation) that reduce yield .

Q. What advanced techniques validate the compound’s role in multi-step synthetic pathways (e.g., as a protected intermediate)?

  • Methodological Answer :
  • Protecting Group Strategy : Use benzyl and phenylmethoxycarbonyl (Cbz) groups to shield hydroxyl and amine functionalities during subsequent reactions .
  • Deprotection Studies : Monitor cleavage efficiency (e.g., hydrogenolysis for benzyl groups) via TLC or in situ IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.